![molecular formula C14H22NO3P B13552572 Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate](/img/structure/B13552572.png)
Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate is an organic compound with the molecular formula C14H22NO3P. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an ester group, a benzyl group, and a dimethylphosphoryl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate typically involves the reaction of ethyl glycinate with benzyl chloride and dimethylphosphoryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The dimethylphosphoryl group can act as a phosphorylating agent, modifying the activity of proteins and enzymes. The benzyl group can facilitate the compound’s binding to hydrophobic pockets in target molecules.
Comparación Con Compuestos Similares
Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate can be compared with other similar compounds such as:
Ethyl2-{benzyl[(methylphosphoryl)methyl]amino}acetate: Lacks the dimethyl substitution, affecting its reactivity and binding properties.
Ethyl2-{benzyl[(dimethylphosphoryl)ethyl]amino}acetate: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.
Ethyl2-{phenyl[(dimethylphosphoryl)methyl]amino}acetate: Substitutes the benzyl group with a phenyl group, impacting its hydrophobic interactions.
This compound stands out due to its unique combination of functional groups, providing a balance of reactivity and stability for various applications.
Propiedades
Fórmula molecular |
C14H22NO3P |
|---|---|
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
ethyl 2-[benzyl(dimethylphosphorylmethyl)amino]acetate |
InChI |
InChI=1S/C14H22NO3P/c1-4-18-14(16)11-15(12-19(2,3)17)10-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
Clave InChI |
NJEWPULBMVLXQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(CC1=CC=CC=C1)CP(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


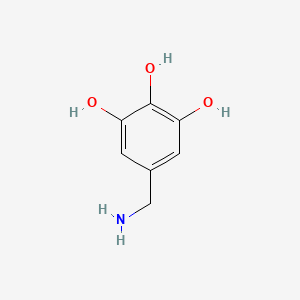
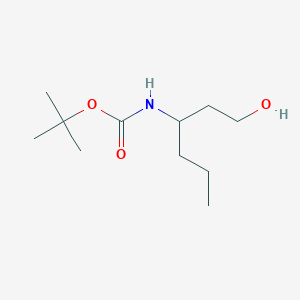
![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)
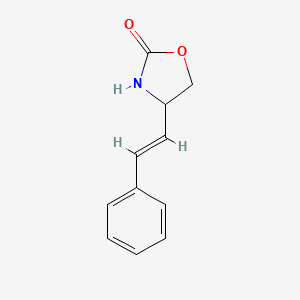
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)
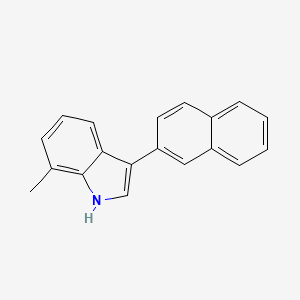
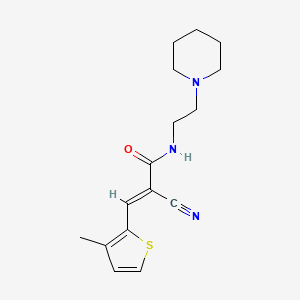


![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
